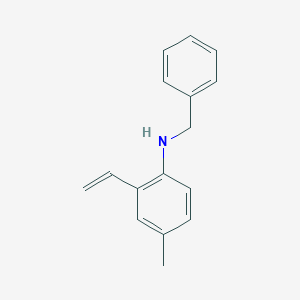
N-benzyl-2-ethenyl-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-ethenyl-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, an ethenyl group, and a methyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethenyl-4-methylaniline can be achieved through several synthetic routesThe methyl group can be introduced via a methylation reaction using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
N-benzyl-2-ethenyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and aluminum chloride (AlCl₃) are used in halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
N-benzyl-2-ethenyl-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of N-benzyl-2-ethenyl-4-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the benzyl, ethenyl, and methyl groups can influence its binding affinity and specificity. Detailed mechanistic studies are required to fully understand its effects at the molecular level .
類似化合物との比較
Similar Compounds
N-benzyl-N-methylaniline: Similar in structure but lacks the ethenyl group.
N-benzyl-4-methylaniline: Similar but without the ethenyl group.
N-methyl-N-benzylaniline: Similar but with different positioning of the methyl and benzyl groups
Uniqueness
N-benzyl-2-ethenyl-4-methylaniline is unique due to the presence of the ethenyl group, which can impart different chemical reactivity and potential applications compared to its analogs. The combination of benzyl, ethenyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.
特性
CAS番号 |
809231-07-0 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
N-benzyl-2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C16H17N/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h3-11,17H,1,12H2,2H3 |
InChIキー |
SMQIJCFBJXLOAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


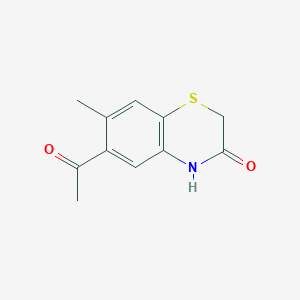
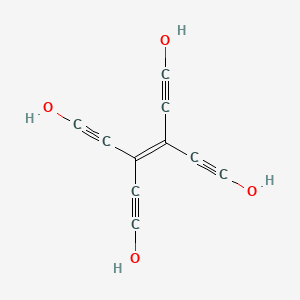
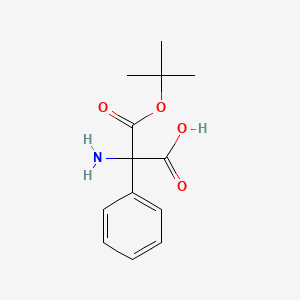
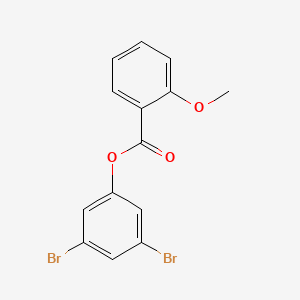
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
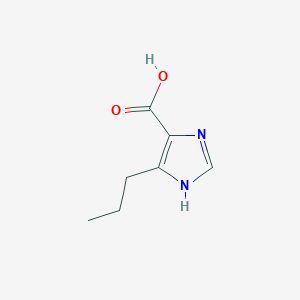

![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
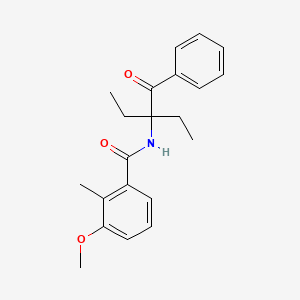
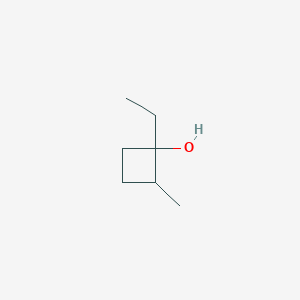

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
